molecular formula C19H18FNO4 B6722574 N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B6722574
M. Wt: 343.3 g/mol
InChI Key: JMEUSVYNNPEGTD-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c20-14-3-1-13(2-4-14)19(7-8-19)18(22)21-9-10-23-15-5-6-16-17(11-15)25-12-24-16/h1-6,11H,7-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEUSVYNNPEGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.

    Attachment of the Ethyl Group: The benzodioxole is then reacted with ethylene oxide to introduce the ethyl group.

    Formation of the Cyclopropane Carboxamide: The ethylated benzodioxole is reacted with 4-fluorophenyl cyclopropane carboxylic acid chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • Bromomethyl methyl ether

Uniqueness

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide stands out due to its unique combination of a benzodioxole moiety, a fluorophenyl group, and a cyclopropane carboxamide. This structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

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